11-Deoxyprostaglandin F1alpha
Overview
Description
11-Deoxyprostaglandin F1alpha (11-deoxy PGF1α) is a synthetic analog of PGF1α . In whole animal studies, a dose of 32 mg/kg inhibited gastric acid secretion by 35% . It is also known to cause rat uterine contractions at a dose 0.3 times that of PGF1α . It also exhibits vasopressor and bronchoconstrictor activities at about half the potency of PGF2α in guinea pigs .
Molecular Structure Analysis
The molecular formula of 11-Deoxyprostaglandin F1alpha is C20H36O4 . The structure of prostaglandins, including 11-Deoxyprostaglandin F1alpha, is unique and intricate, which underlies their diverse physiological functions .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Deoxyprostaglandin F1alpha include a density of 1.1±0.1 g/cm3, a boiling point of 507.2±40.0 °C at 760 mmHg, and a flash point of 274.6±23.8 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 freely rotating bonds .Scientific Research Applications
Anti-Inflammatory Properties
Research on the anti-inflammatory components of the red alga Gracilaria verrucosa revealed new 11-deoxyprostaglandins, which included 11-deoxyprostaglandin F1alpha. These compounds were evaluated for their effects on pro-inflammatory mediators in activated murine macrophage cells, highlighting their potential as anti-inflammatory leads (Dang et al., 2008).
Nuclear Magnetic Resonance (NMR) Analysis
The study of the 13C NMR spectra of various biologically active compounds, including different epimeric pairs of 16-aryloxy-11-deoxyprostaglandins, has been conducted. These investigations provide insights into the structural characteristics of such compounds, including 11-deoxyprostaglandin F1alpha (Khalilov et al., 2004).
Role in Cellular Processes
Studies involving 11β-hydroxylase, which catalyzes the conversion of deoxycortisol to cortisol, have indirectly shed light on related compounds like 11-deoxyprostaglandin F1alpha. Understanding the transcriptional regulation of enzymes in these pathways is crucial for grasping the broader implications of related compounds in human physiology (Wang et al., 2000).
Alzheimer's Disease Research
Investigations into autosomal dominant Alzheimer’s disease used radiotracers, including 11C-deuterium-L-deprenyl, to study astrocyte activation in the disease’s presymptomatic stages. This research contributes to understanding the early pathology of Alzheimer's and potentially the role of related compounds in these processes (Schöll et al., 2015).
Gene Regulation in Parasites
A study on Schistosoma mansoni identified a novel fushi tarazu factor 1 (FTZ-F1) nuclear receptor, Smftz-f1alpha. This research offers insights into the gene regulation of various developmental processes and physiological activities, which could be related to the action of compounds like 11-deoxyprostaglandin F1alpha in parasitic organisms (Lu et al., 2006).
properties
IUPAC Name |
7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPXYQCXNOTFK-DUSCRHDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347757 | |
Record name | 11-Deoxyprostaglandin F1alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Deoxyprostaglandin F1alpha | |
CAS RN |
37785-98-1 | |
Record name | 11-Deoxyprostaglandin F1alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037785981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Deoxyprostaglandin F1alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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